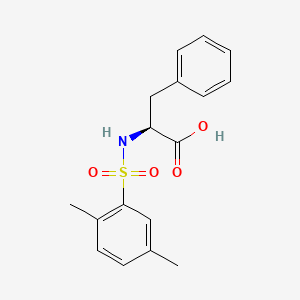

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a phenylalanine moiety, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted compounds depending on the nucleophile used.

Scientific Research Applications

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

- ((2,5-Dimethylphenyl)sulfonyl)-L-alanine

- ((2,5-Dimethylphenyl)sulfonyl)-L-tyrosine

- ((2,5-Dimethylphenyl)sulfonyl)-L-tryptophan

Uniqueness

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine is unique due to its specific combination of the sulfonyl group and the phenylalanine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine is a sulfonamide derivative of the amino acid L-phenylalanine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The unique structural modifications imparted by the sulfonyl group and the dimethylphenyl moiety may enhance its interaction with biological macromolecules, leading to various therapeutic applications.

The compound's chemical structure can be represented as follows:

This indicates a complex arrangement that may influence its solubility, stability, and biological interactions.

Antioxidant Activity

Research indicates that L-phenylalanine derivatives exhibit significant antioxidant properties. The presence of the phenolic moiety in related compounds enhances their ability to scavenge free radicals. Studies have shown that such derivatives can inhibit oxidative stress markers, which is crucial for preventing cellular damage in various diseases .

Antidiabetic Effects

In vitro studies suggest that this compound may possess α-glucosidase inhibitory activity. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can lead to lower blood sugar levels post-meal. The effectiveness of this compound in modulating glucose levels could make it a candidate for managing diabetes .

Anticancer Potential

Molecular docking studies have demonstrated that L-phenylalanine derivatives can bind effectively to target proteins associated with cancer pathways. The binding affinity observed in these studies correlates with enhanced anticancer activity, suggesting a potential role for this compound in cancer therapeutics .

Study 1: Antioxidant and Antidiabetic Activities

A study examined the antioxidant and α-glucosidase inhibitory activities of several phenylalanine derivatives. It was found that increasing the carbon chain length of surfactants derived from L-phenylalanine led to enhanced biological activity up to a certain point, after which the activity declined. This suggests an optimal structure for biological efficacy .

Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were employed to assess the binding interactions of this compound with various proteins involved in cancer progression. The results indicated strong binding affinities, supporting the hypothesis that this compound could serve as a lead in drug development for cancer treatment .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | α-Glucosidase Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| L-Tyrosine Esters | Moderate | High | Moderate |

| DL-Phenylalanine | Low | Low | Low |

Properties

Molecular Formula |

C17H19NO4S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20)/t15-/m0/s1 |

InChI Key |

NNJFSJIEQPWNBB-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.